molecular formula C9H6F3O4P B14285177 2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 137073-22-4

2-(2,2,2-Trifluoroethoxy)-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14285177
CAS No.: 137073-22-4
M. Wt: 266.11 g/mol
InChI Key: ZPYLEVVMOLGMQK-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is a specialized chemical compound known for its unique structural and chemical properties. This compound features a trifluoroethoxy group attached to a benzodioxaphosphorinone core, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one typically involves the reaction of 2,2,2-trifluoroethanol with appropriate phosphorinated precursors under controlled conditions. One common method includes the use of 2,2,2-trifluoroethanol and triethylamine as starting materials . The reaction is carried out in the presence of a catalyst, often scandium trifluoromethanesulfonate, to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to enhance the overall efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylamides, hydrogen peroxide for oxidation, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include difluorovinyl ethers, phenylthioynamines, and trifluoroacetic acid .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethoxy)-4H-1,3,2-benzodioxaphosphorin-4-one is unique due to its combination of the trifluoroethoxy group and the benzodioxaphosphorinone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

137073-22-4

Molecular Formula

C9H6F3O4P

Molecular Weight

266.11 g/mol

IUPAC Name

2-(2,2,2-trifluoroethoxy)-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C9H6F3O4P/c10-9(11,12)5-14-17-15-7-4-2-1-3-6(7)8(13)16-17/h1-4H,5H2

InChI Key

ZPYLEVVMOLGMQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OP(O2)OCC(F)(F)F

Origin of Product

United States

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